molecular formula C19H20N2O4S B11437817 Dimethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11437817
M. Wt: 372.4 g/mol
InChI Key: BUKUTAAUHOJGFP-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure It is characterized by the presence of benzene rings, carbamothioyl groups, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the Benzyl(Methyl)Carbamothioyl Intermediate: This step involves the reaction of benzylamine with methyl isothiocyanate under controlled conditions to form the benzyl(methyl)carbamothioyl intermediate.

    Coupling with 1,4-Dimethylbenzene-1,4-Dicarboxylate: The intermediate is then coupled with 1,4-dimethylbenzene-1,4-dicarboxylate in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-{[BENZYL(CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE: Lacks the methyl group on the carbamothioyl moiety.

    1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOYL]AMINO}BENZENE-1,4-DICARBOXYLATE: Contains a carbamoyl group instead of a carbamothioyl group.

    1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxylate groups.

Uniqueness

1,4-DIMETHYL 2-{[BENZYL(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both carbamothioyl and carboxylate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

dimethyl 2-[[benzyl(methyl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H20N2O4S/c1-21(12-13-7-5-4-6-8-13)19(26)20-16-11-14(17(22)24-2)9-10-15(16)18(23)25-3/h4-11H,12H2,1-3H3,(H,20,26)

InChI Key

BUKUTAAUHOJGFP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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